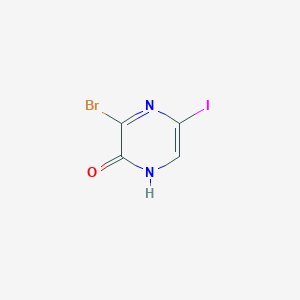

3-Bromo-5-iodo-1H-pyrazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-5-iodo-1H-pyrazin-2-one is a heterocyclic compound that belongs to the pyrazinone family. It is a white or off-white powder that is soluble in organic solvents like chloroform and methanol. This compound has gained significant attention in recent years due to its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Tautomerism Studies

The compound 3-Bromo-5-iodo-1H-pyrazin-2-one has been studied for its tautomerism in both solid and solution states. Research has shown that when a bromine atom is at position 3(5) in such compounds, the predominant tautomer is the 3-bromo one. This was confirmed through multinuclear magnetic resonance spectroscopy and X-ray crystallography. Such studies are crucial in understanding the chemical behavior and stability of the compound under different conditions (Trofimenko et al., 2007).

Synthesis and Biological Properties

Another significant application of related compounds is in the synthesis of various heterocyclic compounds and their evaluation for biological properties. For instance, 8-bromopyrido[3,4-b]pyrazine, a related compound, has been used in halogenation and palladium-catalyzed coupling reactions. The resulting compounds were evaluated for antiproliferative activity in melanoma cells and disease-relevant kinase inhibition, demonstrating the potential of such compounds in medical research (Lassagne et al., 2018).

Green Synthesis Techniques

There's also a focus on eco-friendly synthesis methods involving compounds like 7-bromo-3-(4-ethylphenyl) pyrido[2,3-b]pyrazine. Such methods emphasize the use of non-toxic solvents and catalysts, contributing to sustainable chemical practices. The products of these reactions have been characterized through various spectroscopic methods (Jadhav et al., 2017).

Complex Formation with Metals

Compounds like 3-Bromo-5-iodo-1H-pyrazin-2-one are also significant in forming complexes with metals such as cadmium(II) halides. These complexes have been studied using single-crystal X-ray diffraction, revealing their potential in material science and coordination chemistry (Bailey & Pennington, 1997).

Electronic Structure Analysis

Research into the electronic structure of complexes involving substituted pyrazines, including derivatives of 3-Bromo-5-iodo-1H-pyrazin-2-one, has provided insights into their magnetic, Mossbauer, and thermal properties. Such studies are essential in the development of materials with specific magnetic and electronic characteristics (Shylin et al., 2015).

Propiedades

IUPAC Name |

3-bromo-5-iodo-1H-pyrazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrIN2O/c5-3-4(9)7-1-2(6)8-3/h1H,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMACWHAJQNCVOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=O)N1)Br)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrIN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.88 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-iodo-1H-pyrazin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride](/img/structure/B2416423.png)

![2-Oxo-6-thia-1,8-diazatricyclo[7.4.0.0,3,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid](/img/structure/B2416425.png)

![2-[4-(4-methylphenyl)-1-piperazinyl]-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one](/img/structure/B2416438.png)

![(E)-2-methyl-3-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2416439.png)

![N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide](/img/structure/B2416440.png)

![[4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid](/img/structure/B2416444.png)